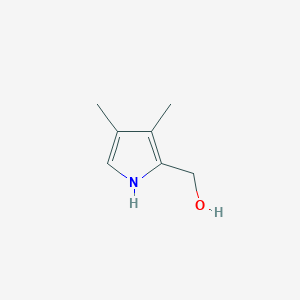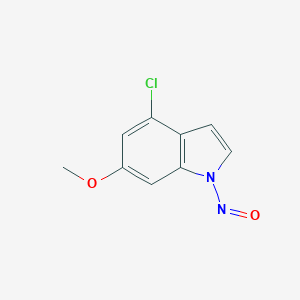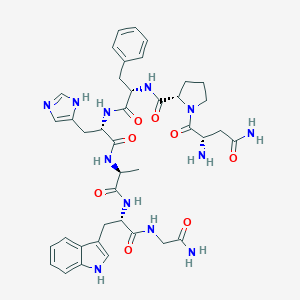
アルベスピマイシン
概要
説明
作用機序
HSP90を阻害することによって、アルベスピマイシンはこれらのクライアントタンパク質をプロテアソーム分解の標的とし、BRAFなどの癌遺伝子キナーゼの枯渇につながります . これは、ミトコンドリア経路を通じた癌細胞の増殖の阻害とアポトーシスの誘導をもたらします . さらに、アルベスピマイシンは、ヒト骨肉腫の前臨床モデルにおいて、イメテルスタットによるテロメラーゼ阻害の効力を高めることが示されています .
類似の化合物との比較
アルベスピマイシンは、ゲルダーマイシンやタネスピマイシンなどの他のHSP90阻害剤と比較されます。 ゲルダーマイシンは、最初に発見されたHSP90阻害剤でしたが、著しい肝毒性と水溶性の低さを示しました . ゲルダーマイシンの誘導体であるタネスピマイシンは、薬理学的特性が向上しましたが、代謝安定性と毒性に関しては依然として限界がありました . 一方、アルベスピマイシンは、代謝的不安定性の低下、血漿タンパク質結合の低下、水溶性の増加、経口バイオアベイラビリティの向上、肝毒性の低下、および抗腫瘍活性の向上など、その前駆体よりもいくつかの利点を提供しています .
類似の化合物
- ゲルダーマイシン
- タネスピマイシン
- ラジキコル
- PU-H71
科学的研究の応用
生化学分析
Biochemical Properties
Alvespimycin plays a significant role in biochemical reactions by inhibiting HSP90 . HSP90 is a chaperone protein that assists in the correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . These client proteins include oncogenic kinases such as BRAF .
Cellular Effects
Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction . The administration of Alvespimycin results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . It has also been shown to attenuate rotenone-induced toxicity in human SH-SY5Y neuroblastoma cells and isolated rat brain mitochondria .
Molecular Mechanism
The molecular mechanism of Alvespimycin involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins . Alvespimycin binds to the ATP-binding motif of HSP90, inhibiting its protein chaperoning activity .
Temporal Effects in Laboratory Settings
Alvespimycin has been shown to reduce metabolic activity in a time-, dose-, and cell line-dependent manner . It significantly attenuated rotenone-induced toxicity, as reflected by the increase of cell viability, the reduction of intracellular reactive oxygen species generation, and a reduction in mitochondrial respiratory dysfunction .
Dosage Effects in Animal Models
In animal models, the effects of Alvespimycin vary with different dosages
Metabolic Pathways
Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring . In vivo and in vitro studies suggest that weak metabolism of Alvespimycin occurs in humans .
準備方法
アルベスピマイシンは、ゲルダーマイシンから始まる一連の化学反応によって合成されます。 合成経路には、ゲルダーマイシンのベンゾキノン部分に結合したメトキシ基を2-(ジメチルアミノ)エチルアミノ基で置換することが含まれます . 反応条件は通常、制御された温度と圧力下で有機溶媒と試薬を使用することを伴います。 アルベスピマイシンの工業生産方法は、実験室での合成に似ていますが、商業的な需要を満たすために規模が拡大されています。 この化合物は、その溶解性と安定性を高めるために、しばしばその塩酸塩の形態で調製されます .
化学反応の分析
アルベスピマイシンは、次を含む様々な化学反応を受けます。
酸化: アルベスピマイシンは、キノン誘導体を形成するために酸化することができます。
還元: この化合物は、ヒドロキノン誘導体を形成するために還元することができます。
これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
化学: アルベスピマイシンは、熱ショックタンパク質90の阻害とそのタンパク質の折り畳みと安定性への影響を研究するためのモデル化合物として使用されます.
生物学: この化合物は、熱ショックタンパク質90が細胞シグナル伝達経路で果たす役割とその細胞生存とアポトーシスへの影響を調査するために使用されます.
類似化合物との比較
Alvespimycin is compared with other HSP90 inhibitors, such as geldanamycin and tanespimycin. While geldanamycin was the first HSP90 inhibitor discovered, it exhibited significant hepatotoxicity and poor water solubility . Tanespimycin, a derivative of geldanamycin, showed improved pharmacological properties but still had limitations in terms of metabolic stability and toxicity . Alvespimycin, on the other hand, offers several advantages over its predecessors, including reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity .
Similar Compounds
- Geldanamycin
- Tanespimycin
- Radicicol
- PU-H71
These compounds share a common mechanism of action as HSP90 inhibitors but differ in their pharmacokinetic properties and toxicity profiles .
特性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-LMZWQJSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963646 | |
| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2. | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467214-20-6 | |
| Record name | 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvespimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVESPIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)







